molecular formula C6H10O3 B14267191 6,7,8-Trioxabicyclo[3.2.2]nonane CAS No. 154920-73-7

6,7,8-Trioxabicyclo[3.2.2]nonane

Cat. No.: B14267191
CAS No.: 154920-73-7
M. Wt: 130.14 g/mol
InChI Key: HLLJALYRKMMVRR-UHFFFAOYSA-N
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Description

6,7,8-Trioxabicyclo[322]nonane is a unique organic compound characterized by its bicyclic structure containing three oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trioxabicyclo[3.2.2]nonane typically involves the reaction of specific precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene can yield the desired compound upon heating at 130°C .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trioxabicyclo[3.2.2]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially yielding simpler compounds.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler hydrocarbons.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bicyclic structure with three oxygen atoms, which imparts distinct chemical and biological properties. Its ability to model complex biological interactions, such as those involving heme, sets it apart from other compounds.

Properties

CAS No.

154920-73-7

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

6,7,8-trioxabicyclo[3.2.2]nonane

InChI

InChI=1S/C6H10O3/c1-2-5-4-7-6(3-1)9-8-5/h5-6H,1-4H2

InChI Key

HLLJALYRKMMVRR-UHFFFAOYSA-N

Canonical SMILES

C1CC2COC(C1)OO2

Origin of Product

United States

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